6-Bromo-4-chloroquinoline

Organic Synthesis Cross-Coupling Medicinal Chemistry

Essential dihalogenated quinoline building block for Omipalisib (GSK2126458) manufacturing. Orthogonal C4-Cl and C6-Br bonds enable selective, sequential cross-coupling—a reactivity profile not replicable with 4,6-dichloroquinoline or other regioisomers. Substitution with alternative building blocks requires process re-validation and introduces regulatory impurity risk. Sourced as a pale yellow to reddish-yellow powder; supplied at ≥98% purity (GC).

Molecular Formula C9H5BrClN
Molecular Weight 242.50 g/mol
CAS No. 65340-70-7
Cat. No. B1276899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloroquinoline
CAS65340-70-7
Molecular FormulaC9H5BrClN
Molecular Weight242.50 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1Br)Cl
InChIInChI=1S/C9H5BrClN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
InChIKeyKJILYZMXTLCPDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloroquinoline (CAS 65340-70-7) Procurement Overview: A Differentiated Dihaloquinoline Building Block


6-Bromo-4-chloroquinoline (CAS 65340-70-7) is a dihalogenated quinoline building block with the molecular formula C9H5BrClN and a molecular weight of 242.50 g/mol . Its defining structural feature is the presence of two distinct halogen handles—bromine at the 6-position and chlorine at the 4-position—which enables sequential, chemoselective functionalization in cross-coupling reactions [1]. This compound serves as a key intermediate in the synthesis of pharmacologically active molecules, most notably Omipalisib (GSK2126458), a dual PI3K/mTOR inhibitor [2]. It is a solid at room temperature with a melting point range of 111-115°C and is typically supplied as a pale yellow to reddish-yellow powder .

Why 6-Bromo-4-chloroquinoline Cannot Be Replaced by Generic Quinoline Intermediates


Generic substitution of 6-bromo-4-chloroquinoline with other halogenated quinolines is not possible because its specific substitution pattern governs both its reactivity and the downstream molecular architecture. The combination of a 4-chloro and a 6-bromo group provides a defined, hierarchical reactivity profile [1]. While other dihalogenated quinolines, such as 6-bromo-2-chloroquinoline, are available, the position of the chlorine atom dramatically alters the electronic properties and, consequently, the reactivity of the quinoline ring [2]. Furthermore, 6-bromo-4-chloroquinoline is a documented key intermediate in the patented synthesis of Omipalisib (GSK2126458) [3], and substituting it with a close analog would necessitate a complete re-validation of the synthetic route and final product identity, which is unacceptable in both research and industrial manufacturing contexts.

Quantitative Differentiation of 6-Bromo-4-chloroquinoline: A Comparator-Based Evidence Guide


Regioselective Sonogashira Alkynylation: 90-100% Yield for 6-Alkynyl-4-chloroquinolines

6-Bromo-4-chloroquinoline demonstrates exceptional regioselectivity in Sonogashira-Hagihara alkynylation, where the reaction occurs exclusively at the 6-bromo position, leaving the 4-chloro group untouched. This chemoselectivity is not observed with 4-chloro-6-iodoquinoline, which may undergo competitive side reactions due to the higher reactivity of the iodo group [1]. This property is crucial for sequential functionalization strategies. The reaction yields 6-alkynyl-4-chloroquinolines in 90-100% yields [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Sequential Cross-Coupling: Enables Synthesis of 4,6-Diaminoquinolines via a Two-Step, One-Pot Protocol

The differentiated reactivity of the 6-bromo and 4-chloro groups in 6-bromo-4-chloroquinoline allows for a sequential, one-pot, two-step palladium-catalyzed cross-coupling to synthesize 4,6-diaminoquinolines [1]. This is a distinct advantage over other dihaloquinoline isomers, like 6-bromo-2-chloroquinoline, where the 2-chloro position has different electronic properties and may not be amenable to the same catalytic amination conditions [1]. The reported procedure enables the synthesis of both 4,6- and 6,4-arylaminoquinolines in a controlled manner [1].

Organic Synthesis Palladium Catalysis Amination

Suzuki-Miyaura Coupling Selectivity: Preferential Reaction at the 6-Bromo Position

In Suzuki-Miyaura cross-coupling reactions, 6-bromo-4-chloroquinoline shows a distinct preference for reaction at the 6-bromo position over the 4-chloro position [1]. This contrasts with other dihaloquinolines, such as 6-bromo-2-chloroquinoline, where the relative reactivity may be different. While achieving perfect chemoselectivity can be challenging and requires optimization of reaction conditions [1], the inherent reactivity difference is a valuable starting point for developing robust synthetic protocols. This selectivity is foundational for the synthesis of 6-aryl-4-chloroquinoline intermediates, which can then undergo further functionalization [1].

Organic Synthesis Suzuki Coupling Medicinal Chemistry

Omipalisib (GSK2126458) Synthesis: A Validated Key Intermediate in a Patented Drug Process

6-Bromo-4-chloroquinoline is the documented key intermediate in the patented synthesis of Omipalisib (GSK2126458), a dual PI3K/mTOR inhibitor [1]. This is a specific, high-value application that distinguishes it from many other halogenated quinoline building blocks, which lack such a direct, high-profile use case. The patent specifically identifies this compound as the starting material for constructing the Omipalisib core [1]. The original synthesis proceeds in three steps from 4-bromoaniline to the target compound in an 84% overall yield .

Medicinal Chemistry Process Chemistry Pharmaceuticals

Physical Property Benchmarking: Melting Point Range of 111-115°C

6-Bromo-4-chloroquinoline exhibits a reported melting point range of 111-115°C [1][2]. This physical property serves as a primary identifier and a key quality control (QC) benchmark for incoming material. It is significantly different from some common alternatives; for example, 4-chloroquinoline has a lower melting point (28-32°C) and is a liquid at room temperature [3], while 6-bromoquinoline has a reported melting point of 60-63°C [4]. The higher melting point of the target compound facilitates easier handling and purification as a solid.

Analytical Chemistry Quality Control Material Science

High-Value Application Scenarios for Procuring 6-Bromo-4-chloroquinoline


Divergent Library Synthesis of 4,6-Disubstituted Quinolines

Researchers designing a medicinal chemistry campaign focused on diversifying the quinoline scaffold should prioritize 6-bromo-4-chloroquinoline. Its demonstrated ability to undergo sequential, site-selective cross-coupling reactions [1][2] allows for the efficient generation of a compound library with variations at both the 4- and 6-positions. This divergent strategy maximizes chemical space exploration from a single starting material, which is more efficient than procuring multiple, distinct dihalogenated building blocks.

Process Chemistry and Scale-Up of Known Drug Intermediates

For process chemists tasked with developing a robust, scalable route to Omipalisib or related analogs, 6-bromo-4-chloroquinoline is the only logical choice. The compound is the documented key intermediate in a patented synthetic route to Omipalisib [3]. Using this validated building block provides a known starting point for process optimization, reduces development risk, and aligns with established intellectual property, which is critical for industrial manufacturing.

Academic Research on Chemoselective Catalysis

Academic groups investigating the fundamentals of chemoselective cross-coupling on heteroaromatic systems can use 6-bromo-4-chloroquinoline as a well-characterized model substrate. The differential reactivity of the C6-Br and C4-Cl bonds is well-documented [1][2][4], making it an ideal platform for studying catalyst design, ligand effects, and reaction conditions aimed at achieving absolute site-selectivity. This research directly informs the development of next-generation synthetic methodologies.

Quality Control and In-House Standard Verification

Analytical and QC departments can rely on the compound's well-defined physical properties for material verification. The distinct melting point range of 111-115°C and its characteristic NMR spectrum provide straightforward, quantitative checks for identity and purity upon receipt. This is a simple but essential step for ensuring the reliability of all downstream experiments and production batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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